molecular formula C20H21N5O3 B5065119 2-{2-oxo-2-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethyl}-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

2-{2-oxo-2-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethyl}-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B5065119
M. Wt: 379.4 g/mol
InChI Key: HEKYLJNDWSTCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{2-oxo-2-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethyl}-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (hereafter referred to as the "target compound") is a pyrrolo[3,4-c]pyridine-dione derivative characterized by a central 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione core. This scaffold is substituted at the 2-position with a 2-oxoethyl group linked to a piperazine ring, which is further modified with a pyridin-4-ylethyl moiety.

Properties

IUPAC Name

2-[2-oxo-2-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethyl]pyrrolo[3,4-c]pyridine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c26-18(14-25-19(27)16-3-7-22-13-17(16)20(25)28)24-11-9-23(10-12-24)8-4-15-1-5-21-6-2-15/h1-3,5-7,13H,4,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKYLJNDWSTCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)CN3C(=O)C4=C(C3=O)C=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{2-oxo-2-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethyl}-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the acylation of 2-aminopyridines using maleic or citraconic anhydrides, followed by a Michael addition . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the pyridine and piperazine rings allows for oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond.

Scientific Research Applications

2-{2-oxo-2-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethyl}-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-oxo-2-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethyl}-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets. The pyridine and piperazine rings allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations

The pharmacological profile of pyrrolo[3,4-c]pyridine-dione derivatives is highly sensitive to substituents on the piperazine ring and the linker between the core and the substituent. Below is a comparative analysis of key analogs:

Compound Name / ID Substituent Features Biological Activity Reference
Target compound Piperazine linked via ethyl chain to pyridin-4-yl group Not explicitly reported; inferred CNS/COX activity based on structural analogs
2-[(4-Phenyl-1-piperazinyl)butyl]-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (31) Butyl linker; phenyl-piperazine substituent 86% suppression of spontaneous locomotor activity in mice (sedative)
5,6-dimethyl-4-oxo-2-[(4-phenyl-1-piperazinyl)methyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Methyl linker; phenyl-piperazine substituent COX-1/2 inhibition via subdomain B binding (similar to meloxicam)
4-Methoxy–N-[2-(N-morpholine)-ethyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Morpholine substituent; ethyl linker Strong COX-2 inhibition (IC₅₀ = 0.8 µM) via Arg120/Tyr355 interactions
2-(4-phenylethyl-1-piperazinyl)-methyl-4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (4) Phenylethyl-piperazine; ethoxy group at position 4 Thermal stability data reported; pharmacological activity not specified
Key Observations:
  • Linker Length : Shorter linkers (e.g., methyl/ethyl) favor COX inhibition, while longer linkers (e.g., butyl) enhance CNS activity .
  • Substituent Type : Pyridinyl groups (as in the target compound) may improve solubility or receptor specificity compared to phenyl or morpholine groups .
  • Positional Substitution : Methoxy/ethoxy groups at position 4 or 6 modulate metabolic stability and binding affinity .

Pharmacological Activity

Central Nervous System (CNS) Effects

Compounds with arylpiperazine substituents, such as 31 (), exhibit potent suppression of locomotor activity in mice (47–86% inhibition at sub-LD₅₀ doses), suggesting serotonin or dopamine receptor modulation . The target compound’s pyridin-4-ylethyl group may enhance blood-brain barrier penetration compared to phenyl analogs, though this requires validation.

Cyclooxygenase Inhibition

Derivatives with methyl or ethyl linkers show COX-1/2 inhibition via hydrogen bonding with Ser530, Arg120, or Tyr353. For example, the morpholine-substituted analog in inhibits COX-2 with an IC₅₀ of 0.8 µM, comparable to meloxicam .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.